Acetamide, 2-bromo-N,N-bis(phenylmethyl)-
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Overview
Description
Acetamide, 2-bromo-N,N-bis(phenylmethyl)- is an organic compound with the molecular formula C16H16BrNO It is a derivative of acetamide, where the hydrogen atoms are replaced by bromine and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N,N-bis(phenylmethyl)- typically involves the bromination of N,N-bis(phenylmethyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-bromo-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce a corresponding carboxylic acid.
Scientific Research Applications
Acetamide, 2-bromo-N,N-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-bromo-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and phenylmethyl groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-bromophenyl)-: Similar structure but with different substitution patterns.
2-Bromoacetamide: Lacks the phenylmethyl groups, leading to different chemical properties.
N-(2-Phenylethyl)acetamide: Contains a phenylethyl group instead of phenylmethyl
Uniqueness
Acetamide, 2-bromo-N,N-bis(phenylmethyl)- is unique due to the presence of both bromine and phenylmethyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
149419-59-0 |
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Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
N,N-dibenzyl-2-bromoacetamide |
InChI |
InChI=1S/C16H16BrNO/c17-11-16(19)18(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
PYYRMECYOCNUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CBr |
Origin of Product |
United States |
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